Ethyl 4-bromo-3-cyano-2-fluorobenzoate
Description
Ethyl 4-bromo-3-cyano-2-fluorobenzoate is a substituted benzoate ester featuring a bromine atom at the para position (C4), a cyano group at the meta position (C3), and a fluorine atom at the ortho position (C2) relative to the ester functional group.
Properties
IUPAC Name |
ethyl 4-bromo-3-cyano-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-2-15-10(14)6-3-4-8(11)7(5-13)9(6)12/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYYJSZJFLAELK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Br)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-3-cyano-2-fluorobenzoate typically involves multi-step organic reactions. One common method is the esterification of 4-bromo-3-cyano-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-3-cyano-2-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of 4-bromo-3-cyano-2-fluoroaniline.
Hydrolysis: Formation of 4-bromo-3-cyano-2-fluorobenzoic acid.
Scientific Research Applications
Ethyl 4-bromo-3-cyano-2-fluorobenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in the development of pharmaceuticals due to its unique substituents.
Industry: As a precursor in the manufacture of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-3-cyano-2-fluorobenzoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of electron-withdrawing groups like cyano and fluorine can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The Biopharmacule Speciality Chemicals catalog lists several ethyl benzoate derivatives with substituents at the C3, C4, or C2 positions, enabling comparative analysis of structural and functional differences. Below is a detailed comparison:
Table 1: Substituent Effects on Ethyl Benzoate Derivatives
Key Findings from Substituent Analysis
Electronic Effects: The cyano group (CN) at C3 in the target compound withdraws electrons via resonance, activating the aromatic ring for electrophilic substitution at specific positions. This contrasts with ethyl 4-fluoro-3-nitrobenzoate, where the nitro group (NO₂) provides stronger electron withdrawal but reduces solubility . Bromine (Br) at C4 offers moderate leaving-group ability compared to iodine in ethyl 4-ethoxy-3-iodobenzoate, which is bulkier and less reactive in SN2 mechanisms .
Compounds with hydroxyl groups (e.g., ethyl 4-hydroxy-3-iodobenzoate) exhibit higher polarity, making them less suitable for lipid-based formulations compared to the target compound’s balance of lipophilic (Br, CN) and polar (F) groups .
Reactivity in Cross-Coupling Reactions :
- The target compound’s bromine and fluorine substituents make it a candidate for palladium-catalyzed cross-couplings , whereas ethyl 4-cyclopropylbenzoate (cyclopropyl substituent) would favor strain-driven reactions like ring-opening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
